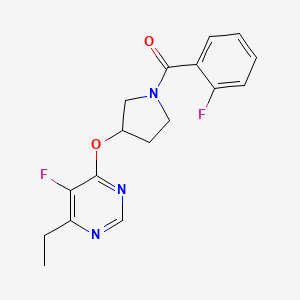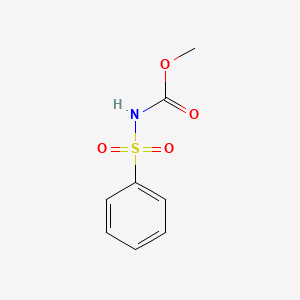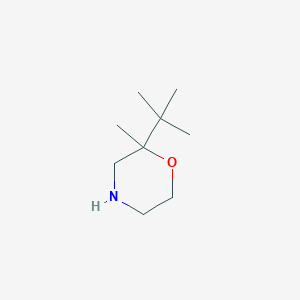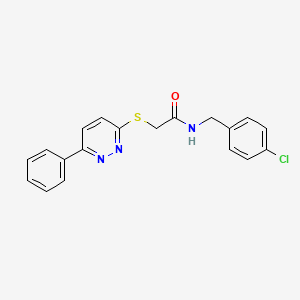
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone is a sophisticated organic molecule, characterized by a combination of pyrimidine, pyrrolidine, and fluorophenyl functional groups. Its structure suggests potential applications in pharmaceuticals and agrochemicals, given its ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The inclusion of fluorine atoms often enhances metabolic stability and binding affinity in bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone typically involves multiple steps:
Synthesis of the pyrimidine precursor: Starting with 6-ethyl-5-fluoropyrimidine, reactions involving alkylation, halogenation, or similar transformations.
Preparation of the pyrrolidine intermediate: Formation of pyrrolidine ring via cyclization reactions.
Coupling reaction: Final step involves coupling the pyrimidine and pyrrolidine moieties, often mediated by strong bases or catalysts to ensure high yield and purity.
Industrial Production Methods: Scaling up involves optimizing reaction conditions to ensure efficient production while minimizing side products. This may include using continuous flow reactors, employing green chemistry principles, or adapting biocatalytic methods. Solvent choice, temperature control, and purification processes (like crystallization or chromatography) are critical in industrial settings.
Types of Reactions It Undergoes
Oxidation and Reduction: : The compound can undergo oxidation or reduction at specific sites, such as the ethyl group or pyrrolidine ring.
Substitution Reactions: : Fluorine atoms on aromatic rings are prone to nucleophilic substitution reactions.
Hydrolysis: : Under acidic or basic conditions, the compound may hydrolyze, breaking down into smaller fragments.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Use of catalytic hydrogenation or hydride donors.
Substitution: Strong nucleophiles like amines or alkoxides.
Major Products Formed
Oxidation can yield ketones or carboxylic acids.
Reduction typically forms alcohols or amines.
Substitution products vary depending on the nucleophile used, often resulting in modified pyrimidine or fluorophenyl derivatives.
Scientific Research Applications
Chemistry: : The compound's reactive sites make it a valuable intermediate in synthesizing complex molecules. Biology : Potential use as a biochemical probe due to its ability to interact with specific biomolecules. Medicine : Investigated for pharmaceutical applications such as antiviral, anticancer, or anti-inflammatory agents. Industry : Used in agrochemicals, such as pesticides or herbicides, due to its stability and bioactivity.
Mechanism of Action
The compound's mechanism of action involves binding to target biomolecules through specific interactions:
Hydrogen Bonding: : Interacts with polar groups on proteins or enzymes.
Hydrophobic Interactions: : Fluorophenyl and pyrimidine rings enhance binding to hydrophobic pockets.
Molecular Targets and Pathways: : Often targets enzymes involved in metabolic pathways, inhibiting or modulating their activity.
Comparison with Similar Compounds
Uniqueness: : The combination of fluorine atoms, ethyl group, and specific ring structures makes it unique among similar compounds. Similar Compounds : Other pyrrolidine or pyrimidine-based compounds, but with different substituents or functional groups.
(3-(Pyrrolidin-1-yl)pyridine)
(5-Fluoro-2-(trifluoromethyl)pyrimidine)
(6-Ethyl-2,4-difluoropyrimidine)
Properties
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c1-2-14-15(19)16(21-10-20-14)24-11-7-8-22(9-11)17(23)12-5-3-4-6-13(12)18/h3-6,10-11H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFVXELLQLIOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-3-[[4-(4-Butan-2-ylphenyl)-1,3-thiazol-2-yl]amino]-2-cyanobut-2-enamide](/img/structure/B2957340.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-2-phenoxyacetamide](/img/structure/B2957342.png)
![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2957343.png)
amine](/img/structure/B2957344.png)
![5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2957345.png)
![N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2957348.png)

![N-(cyanomethyl)-2-[(furan-2-yl)formamido]-3-phenylpropanamide](/img/structure/B2957351.png)
![3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/new.no-structure.jpg)

![2-[4-(1-Prop-2-enoylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]benzonitrile](/img/structure/B2957356.png)
![N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclohexanecarboxamide](/img/structure/B2957357.png)
